REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[c:5]1[n:6][c:7]([Cl:12])[cH:8][c:9]([Cl:11])[cH:10]1.[CH3:13][CH:14]([CH2:15][AlH:16][CH2:17][CH:18]([CH3:19])[CH3:20])[CH3:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH:1](=[O:2])[c:5]1[n:6][c:7]([Cl:12])[cH:8][c:9]([Cl:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1cc(Cl)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |